

A Head-to-Head Battle: Neogen's Mycotoxin Detection Kits vs. HPLC

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Compound of Interest

Compound Name: Neogen

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For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount. These toxic secondary metabolites, produced by fungi, can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. The two most common methods for mycotoxin analysis are rapid test kits, such as those offered by **Neogen**, and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

The choice between rapid detection kits and HPLC often involves a trade-off between speed and sensitivity. **Neogen's** portfolio includes enzyme-linked immunosorbent assay (ELISA) and lateral flow device (LFD) based kits, such as the Veratox® and Reveal® Q+ lines, respectively. These kits are designed for rapid screening and quantitative analysis. In contrast, HPLC is a powerful laboratory-based technique that offers high precision and is often considered the gold standard for mycotoxin quantification.

Quantitative Performance: A Comparative Overview

The following tables summarize the key performance indicators for **Neogen's** mycotoxin detection kits and corresponding HPLC methods for several common mycotoxins. It is important to note that the performance of both methods can be influenced by the sample matrix.

Deoxynivalenol (DON)

Performance Metric	Neogen Reveal® Q+ for DON	HPLC-UV
Limit of Detection (LOD)	0.014 ppm (in corn), 0.037 ppm (in wheat)[1]	~0.02 mg/kg[2]
Limit of Quantification (LOQ)	0.042 ppm (in corn), 0.11 ppm (in wheat)[1]	Not explicitly stated in the provided search results.
Recovery Rate	90-104% (for 0.5 to 34.5 ppm) [1]	83-96% (for 0.1 to 2 mg/kg)[2]
Analysis Time	~3 minutes	~10 minutes (run time)

Aflatoxin (Total)

Performance Metric	Neogen Veratox® for Aflatoxin	HPLC with Fluorescence Detection (FLD)
Limit of Detection (LOD)	1.4 ppb	0.004 - 0.007 µg/L (equivalent to 0.008 - 0.014 µg/kg in samples)
Range of Quantitation	5 - 50 ppb	0.1 - 10 µg/L
Recovery Rate	>95% agreement with HPLC	>90% in corn and peanuts
Analysis Time	~10 minutes	Varies depending on the method

T-2/HT-2 Toxins

Performance Metric	Neogen Reveal® Q+ MAX for T-2/HT-2	HPLC with Fluorescence Detection (FLD)
Detection Range	50 - 3000 ppb	Not explicitly stated in the provided search results.
LOD	Not explicitly stated in the provided search results.	1 µg/kg for both T-2 and HT-2
Recovery Rate	A study showed no significant difference from LC-MS/MS	70-99%
Analysis Time	~5 minutes	Varies depending on the method

Zearalenone

Performance Metric	Neogen Reveal® Q+ MAX for Zearalenone	HPLC with Fluorescence Detection (FLD)
LOD	21 ppb (in wheat), 36 ppb (in corn)	3 ng/g
Detection Range	25 - 500 ppb	Not explicitly stated in the provided search results.
Recovery Rate	Not explicitly stated in the provided search results.	93-99.5% (for 0.1-10 µg/g spiked corn)
Analysis Time	~5 minutes	Varies depending on the method

Ochratoxin A

Performance Metric	Neogen Reveal® Q+ MAX for Ochratoxin	HPLC with Fluorescence Detection (FLD)
LOD	1.1 ppb	1.2 ng/g
Detection Range	2 - 100 ppb	Not explicitly stated in the provided search results.
Recovery Rate	Not explicitly stated in the provided search results.	>85% from immunoaffinity column
Analysis Time	~5 minutes	Varies depending on the method

Fumonisin

Performance Metric	Neogen Veratox® for Fumonisin	HPLC with Fluorescence Detection (FLD)
Detection Range	1 - 6 ppm	Not explicitly stated in the provided search results.
LOD	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
Recovery Rate	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
Analysis Time	~20 minutes	Varies depending on the method

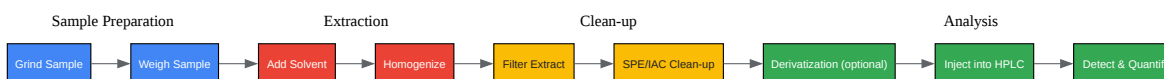
Experimental Protocols: A Glimpse into the Methodologies

Neogen Reveal® Q+ (Lateral Flow) General Workflow

The Reveal Q+ kits are immunochromatographic assays. The general procedure involves:

- Sample Preparation: A representative sample is ground to a fine powder.

- **Extraction:** A specific weight of the ground sample is mixed with an aqueous extraction solution provided in the kit. The mixture is shaken vigorously for a set time (e.g., 3 minutes).
- **Filtration/Centrifugation:** The extract is filtered or centrifuged to separate the liquid portion.
- **Dilution:** A small volume of the extract is diluted with a sample diluent.
- **Testing:** The Reveal Q+ test strip is placed in the diluted extract. The liquid wicks up the strip.
- **Reading:** After a specified incubation time (e.g., 3-5 minutes), the strip is read using a reader which provides a quantitative result.



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References

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